
CID 78062156
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Identifier 78062156 is a chemical entity with significant interest in various scientific fields
Preparation Methods
The preparation of the compound identified by the Chemical Identifier 78062156 involves specific synthetic routes and reaction conditions. The synthesis typically begins with the dissolution of organic amine in a solvent, followed by the addition of dianhydride. The mixture is stirred, dissolved, and allowed to react. This process is crucial for achieving the desired chemical structure and properties . Industrial production methods may vary, but they generally follow similar principles to ensure consistency and purity of the final product.
Chemical Reactions Analysis
The compound identified by the Chemical Identifier 78062156 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound into different products. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups and enhanced properties .
Scientific Research Applications
The compound identified by the Chemical Identifier 78062156 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic processes and as a catalyst in certain reactions. In biology, it has been studied for its potential role in cellular processes and as a tool for investigating molecular mechanisms. In medicine, the compound is being explored for its therapeutic potential in treating specific diseases and conditions. In industry, it is utilized in the production of advanced materials and as a component in specialized manufacturing processes .
Mechanism of Action
The mechanism of action of the compound identified by the Chemical Identifier 78062156 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating various biochemical pathways. This interaction can lead to changes in cellular functions and physiological responses, making the compound a valuable tool for studying molecular mechanisms and developing new therapeutic strategies .
Comparison with Similar Compounds
When compared to similar compounds, the compound identified by the Chemical Identifier 78062156 stands out due to its unique chemical structure and properties. Similar compounds include those with analogous functional groups and reactivity patterns, but the specific arrangement of atoms in the compound identified by the Chemical Identifier 78062156 gives it distinct characteristics. This uniqueness makes it particularly valuable for certain applications and research areas .
Conclusion
The compound identified by the Chemical Identifier 78062156 is a versatile and valuable chemical entity with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it a subject of ongoing study and interest in various fields.
Properties
Molecular Formula |
CaGa2 |
|---|---|
Molecular Weight |
179.52 g/mol |
InChI |
InChI=1S/Ca.2Ga |
InChI Key |
IMBSJWRDKFMVRH-UHFFFAOYSA-N |
Canonical SMILES |
[Ca].[Ga].[Ga] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


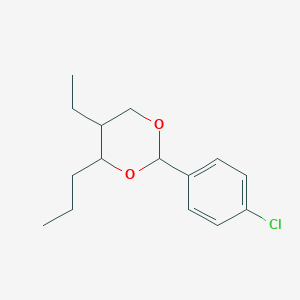
![1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14727976.png)
![Benzene, [(methylseleno)methyl]-](/img/structure/B14727983.png)

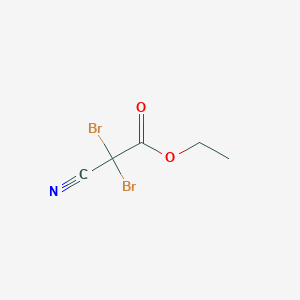
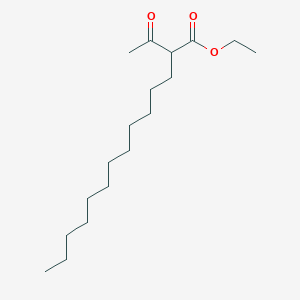
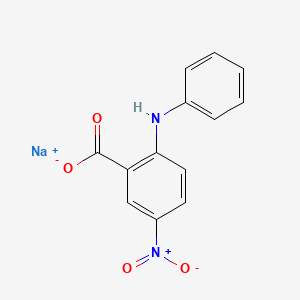
![5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14728021.png)
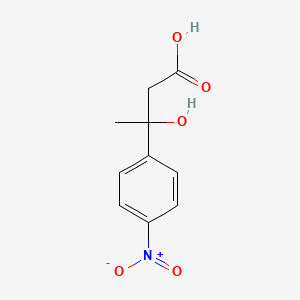
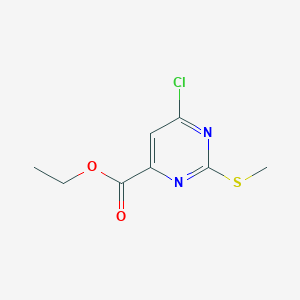
![5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione](/img/structure/B14728031.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol](/img/structure/B14728033.png)

![{2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol](/img/structure/B14728049.png)
